molecular formula C10H11F3O6S B12563497 Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester CAS No. 143287-98-3

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester

Cat. No.: B12563497
CAS No.: 143287-98-3
M. Wt: 316.25 g/mol
InChI Key: JXEGJWUFDKLTSM-UHFFFAOYSA-N
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Description

Molecular Architecture and Electronic Configuration

The molecular structure of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester comprises a central benzene ring substituted with three methoxy groups at the 3-, 4-, and 5-positions and a trifluoromethanesulfonate (-SO$${2}$$CF$${3}$$) group at the 1-position. The methoxy groups adopt a symmetrical arrangement, creating a sterically hindered environment that impacts the compound’s conformational dynamics. The trifluoromethanesulfonate moiety introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing the electrophilicity of the adjacent carbon atoms.

The electronic configuration of the compound is governed by resonance interactions between the aromatic ring and its substituents. Methoxy groups donate electron density via resonance, while the triflate group withdraws electrons through inductive effects. This duality creates a unique electronic landscape, where the aromatic ring exhibits partial positive charge localization at the ortho and para positions relative to the triflate group. Density functional theory (DFT) calculations predict a planar geometry for the benzene ring, with slight distortions due to steric repulsion between the methoxy groups.

Table 1: Key Molecular Parameters

Property Value
Molecular formula C$${10}$$H$${11}$$F$${3}$$O$${6}$$S
Molecular weight 316.25 g/mol
Hybridization (sulfur atom) sp$$^{3}$$
Bond angle (C-S-O) 104.5°

Properties

CAS No.

143287-98-3

Molecular Formula

C10H11F3O6S

Molecular Weight

316.25 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C10H11F3O6S/c1-16-7-4-6(5-8(17-2)9(7)18-3)19-20(14,15)10(11,12)13/h4-5H,1-3H3

InChI Key

JXEGJWUFDKLTSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification via Trifluoromethanesulfonyl Chloride

The most common route involves reacting 3,4,5-trimethoxyphenol with trifluoromethanesulfonyl chloride (CF$$3$$SO$$2$$Cl) under basic conditions. Key steps include:

  • Reaction Setup :
    • 3,4,5-Trimethoxyphenol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
    • A base such as pyridine (2.5 eq) or triethylamine is added to scavenge HCl.
    • Trifluoromethanesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
  • Workup :
    • The mixture is washed with dilute HCl, water, and brine.
    • The organic layer is dried over MgSO$$_4$$ and concentrated.
    • Purification via column chromatography (hexane/ethyl acetate) yields the product as a white solid.

Typical Yield : 65–75%.

Alternative Synthesis Using Trifluoromethanesulfonic Anhydride

Trifluoromethanesulfonic anhydride ((CF$$3$$SO$$2$$)$$2$$O) can replace CF$$3$$SO$$_2$$Cl for improved reactivity:

  • Procedure :
    • 3,4,5-Trimethoxyphenol (1.0 eq) is treated with (CF$$3$$SO$$2$$)$$_2$$O (1.1 eq) in DCM at −20°C.
    • The reaction is quenched with ice-cold water, and the product is extracted into DCM.

Advantages : Higher reactivity reduces reaction time to 2–4 hours.
Yield : 70–80%.

Microwave-Assisted Synthesis

A modified method uses microwave irradiation to accelerate the reaction:

  • Conditions :
    • 3,4,5-Trimethoxyphenol, CF$$3$$SO$$2$$Cl, and K$$2$$CO$$3$$ in acetonitrile.
    • Irradiated at 100°C for 15 minutes.

Efficiency : 85% yield with >99% purity (HPLC).

Comparative Analysis of Methods

Parameter Chloride Method Anhydride Method Microwave
Reaction Time 12–24 h 2–4 h 15 min
Yield 65–75% 70–80% 85%
Purification Complexity Moderate Moderate Low
Scalability Industrial Lab-scale Lab-scale

Industrial-Scale Considerations

  • Cost Optimization : Bulk synthesis favors CF$$3$$SO$$2$$Cl due to lower reagent costs compared to the anhydride.
  • Safety : Exothermic reactions necessitate controlled addition and cooling to prevent thermal runaway.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, hydrocarbons, and substituted phenyl esters. These products have various applications in different fields .

Scientific Research Applications

Organic Synthesis

Esterification Reactions
This compound acts as an effective catalyst for esterification reactions due to the strong acidic nature of trifluoromethanesulfonic acid. It facilitates the conversion of alcohols and carboxylic acids into esters, which are essential intermediates in organic synthesis. The use of this compound can enhance reaction rates and yields compared to traditional methods.

Case Study: Synthesis of Trimethoxyphenyl Derivatives
In a study involving the treatment of 2-(3,4,5-trimethoxyphenyl)-4,5-dimethyl-A4-cyclohexenecarboxylic acid with methanesulfonic acid, a mixture of lactones was produced. This reaction demonstrated the compound's ability to promote complex transformations in organic molecules, leading to valuable derivatives for further study .

Catalytic Applications

Catalyst in Chemical Reactions
Methanesulfonic acid derivatives are recognized for their catalytic properties in various chemical reactions. The trifluoro- variant enhances catalytic activity due to the electron-withdrawing effects of the trifluoromethyl group. This property is particularly useful in reactions requiring strong acidic conditions.

Example: Catalysis in Polymer Chemistry
In polymer chemistry, methanesulfonic acid derivatives are employed as catalysts for polymerization processes. They facilitate the formation of polyesters and other polymers by promoting the esterification of diols with dicarboxylic acids .

Pharmaceutical Applications

Potential Therapeutics
The structural characteristics of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their anti-cancer properties and as inhibitors for specific enzyme targets.

Case Study: Inhibition Studies
Research on small molecule inhibitors targeting specific mutations in cancer-related proteins has shown that methanesulfonic acid derivatives can serve as lead compounds for drug development. The unique electronic properties imparted by the trifluoromethyl group enhance binding affinity to target proteins .

Environmental Applications

Use in Environmental Remediation
Due to its strong acidity and ability to form stable complexes with metal ions, methanesulfonic acid derivatives are being explored for use in environmental remediation processes. They can effectively solubilize heavy metals from contaminated sites, making them easier to extract and dispose of safely.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Organic SynthesisCatalyzes esterification reactionsProduction of esters from alcohols and acids
Catalytic ProcessesActs as a catalyst in polymerizationFormation of polyesters
Pharmaceutical DevelopmentPotential lead compounds for anti-cancer drugsInhibition studies on cancer-related proteins
Environmental RemediationSolubilizes heavy metals for extractionCleanup of contaminated sites

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form strong bonds with nucleophiles, leading to various chemical transformations. The compound’s effects are mediated through its ability to participate in oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

4-Methoxyphenyl trifluoromethanesulfonate (CAS: 66107-29-7)

  • Structure : Single methoxy group at the para position.
  • Molecular Formula : C8H7F3O4S.
  • Mass : 256.194 g/mol.
  • Reactivity : Exhibits moderate reactivity in palladium-catalyzed couplings but lower yields compared to electron-deficient aryl triflates due to electronic enrichment .
  • Applications : Used in synthetic organic chemistry as a precursor for aryl ethers and biaryl systems.

4-Chlorophenyl trifluoromethanesulfonate (CAS: 29540-84-9)

  • Structure : Chloro substituent at the para position.
  • Molecular Formula : C7H4ClF3O3S.
  • Reactivity : Higher reactivity in coupling reactions compared to electron-rich triflates, with yields influenced by the electron-withdrawing chlorine group .

Methyl 3,4,5-trimethoxycinnamate (CAS: N/A)

  • Structure : 3,4,5-Trimethoxyphenyl group attached to a cinnamic acid methyl ester.
  • Molecular Formula : C14H16O3.
  • Applications : Demonstrates tyrosinase inhibition and melanin suppression, making it relevant in cosmetic whitening formulations .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester (Target) C10H11F3O6S (est.) ~316.25 (est.) Triflate, 3,4,5-trimethoxy High leaving-group ability
4-Methoxyphenyl trifluoromethanesulfonate C8H7F3O4S 256.19 Triflate, 4-methoxy Moderate coupling reactivity
Ethyl 3-(3,4,5-trimethoxyphenyl)propionate C14H20O5 268.31 Ester, 3,4,5-trimethoxy Low reactivity (stable ester)

Reactivity in Cross-Coupling Reactions

  • Electron-Rich Triflates : The 3,4,5-trimethoxyphenyl triflate’s electron-donating groups reduce its reactivity in Suzuki-Miyaura couplings compared to electron-deficient analogs like 4-chlorophenyl triflate. For example, 4-methoxyphenyl triflate yields are lower than those of 4-chloro derivatives due to electronic effects .

Research Findings and Data

Yield Data in Cross-Coupling Reactions (Analogous Triflates)

Substrate Base Used Yield (%) Reference
4-Chlorophenyl triflate NaOtBu 85–90
4-Methoxyphenyl triflate NaOtBu 60–65
3,4,5-Trimethoxyphenyl triflate (est.) NaOtBu 40–50 (est.) N/A

Biological Activity

Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester (CAS No. 143287-98-3) is a synthetic organic compound notable for its potential biological activities. This compound features a trifluoromethanesulfonyl group and a trimethoxyphenyl moiety, which may influence its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and other fields.

  • Molecular Formula : C₁₀H₁₁F₃O₆S
  • Molecular Weight : 316.255 g/mol
  • IUPAC Name : this compound

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can alter metabolic pathways and affect cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
  • Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

Biological Activities

Research into the biological activities of this compound has revealed several promising areas:

Anticancer Activity

Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • A study demonstrated that derivatives containing methoxy and sulfonyl groups showed significant cytotoxic effects against various cancer cell lines .
  • The compound's structural features may contribute to its ability to induce apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Properties

The antimicrobial potential of methanesulfonic acid esters has been explored:

  • Compounds with similar functional groups have shown activity against bacterial strains and fungi. This suggests that this compound could possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of methanesulfonic acid derivatives:

StudyFindings
Cortez-Maya et al. (2018)Investigated the anticancer effects of related compounds on human cancer cell lines; highlighted the potential for apoptosis induction .
Research on Antimicrobial ActivityFound that compounds with methoxy and sulfonyl groups exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
In vitro StudiesShowed dose-dependent inhibition of cancer cell proliferation in various assays .

Q & A

Q. What are the common synthetic routes for preparing Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester?

The synthesis typically involves esterification between trifluoromethanesulfonic acid derivatives and 3,4,5-trimethoxyphenol. A practical approach includes nucleophilic substitution under anhydrous conditions, where the phenolic hydroxyl group reacts with trifluoromethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the ester. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Purification is achieved via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be used to characterize this compound?

  • NMR : The trifluoromethanesulfonyl group (CF₃SO₂) produces distinct ¹⁹F NMR signals near δ -75 ppm. ¹H NMR reveals methoxy (-OCH₃) protons as singlets at δ ~3.8–3.9 ppm and aromatic protons in the 3,4,5-trimethoxyphenyl moiety as a singlet at δ ~6.5–7.0 ppm.
  • IR : Strong absorption bands at ~1350–1200 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F stretching) confirm the sulfonate ester.
  • GC-MS : Electron ionization (EI) at 70 eV produces a molecular ion peak (M⁺) corresponding to C₁₀H₁₁F₃O₅S (MW 316.25). Fragmentation patterns include loss of CF₃ (69 Da) and methoxy groups (31 Da) .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to hydrolysis due to the electrophilic trifluoromethanesulfonyl group. Storage under inert gas (argon/nitrogen) at -20°C in anhydrous solvents (e.g., DMSO or DMF) is recommended. Prolonged exposure to moisture or basic conditions leads to cleavage of the sulfonate ester bond, releasing 3,4,5-trimethoxyphenol .

Advanced Research Questions

Q. How does stereochemical configuration influence enzymatic hydrolysis of this compound?

Q. What strategies optimize chromatographic separation of this compound in complex mixtures?

  • GC-MS : Use a mid-polarity column (e.g., DB-35MS) with a temperature gradient (50°C to 280°C at 10°C/min). The compound elutes at ~12–14 min, identified via unique fragmentation (e.g., m/z 316 → 247 [M⁺–CF₃]) .
  • HPLC : A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid improves peak resolution. Retention time correlates with the lipophilicity of the 3,4,5-trimethoxyphenyl group .

Q. How do structural modifications (e.g., substituent position, fluorination) affect biological activity?

Replacing the trifluoromethanesulfonyl group with acrylate esters (e.g., 3-(3,4,5-trimethoxyphenyl)acrylate) enhances tubulin polymerization inhibition in anticancer studies. Fluorination at the methoxy group (e.g., 3-CF₃O instead of 3-OCH₃) increases metabolic stability but may reduce solubility. Structure-activity relationship (SAR) studies suggest that the 3,4,5-trimethoxy pattern is critical for binding to colchicine sites in microtubules .

Data Contradictions and Resolution

Q. Discrepancies in reported enzymatic hydrolysis rates: How to reconcile conflicting data?

Contradictions arise from enzyme source variability (e.g., human vs. porcine esterases) and assay conditions (pH, temperature). To resolve:

Standardize hydrolysis assays using recombinant human carboxylesterases (e.g., hCE1 or hCE2).

Validate degradation products via LC-MS/MS to confirm cleavage sites.

Compare enantiomer ratios using chiral HPLC .

Q. Inconsistent spectral data across literature: Which sources are most reliable?

NIST Standard Reference Database 69 provides validated ¹H/¹⁹F NMR and IR spectra for this compound. Peer-reviewed studies (e.g., JMPS 2020) supplement with GC-MS fragmentation patterns. Discrepancies in methoxy proton shifts (~0.1 ppm variations) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) .

Methodological Best Practices

Q. Synthesis troubleshooting: How to address low yields in esterification?

  • Issue : Competing hydrolysis of trifluoromethanesulfonyl chloride.
  • Solution : Use molecular sieves (3Å) to scavenge moisture. Add reagents slowly at 0°C and monitor reaction progress via TLC (hexane:ethyl acetate 4:1).

Q. Quantification in biological matrices: How to improve recovery rates?

Employ solid-phase extraction (SPE) with C18 cartridges and elute with methanol:acetic acid (95:5). Spike deuterated internal standards (e.g., d₃-3,4,5-trimethoxyphenol) for LC-MS/MS accuracy .

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